molecular formula C8H15Cl2N3O3 B3807414 methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate

Cat. No.: B3807414
M. Wt: 272.13 g/mol
InChI Key: UDPZZFYACAZUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate is a heterocyclic compound with the molecular formula C₈H₁₅Cl₂N₃O₃ and an average molecular mass of 272.126 g/mol . It features an imidazo[4,5-c]pyridine core fused with a six-membered partially saturated ring, a methyl ester group at position 6, and two hydrochloride counterions with one hydrate molecule. This compound is identified by CAS number 82523-06-6 (free base) and MDL number MFCD13193809, with a purity of 95% in commercial supplies . Its stereochemistry is unspecified in the racemic form, but the (S)-enantiomer (CAS 114786-39-9) is also available with ≥97% purity .

The compound is used in pharmaceutical research, particularly in studies targeting G protein-coupled receptors (GPCRs) and ion channels, due to its structural resemblance to bioactive heterocycles . Its hydrous dihydrochloride form enhances solubility in aqueous systems, making it suitable for biological assays .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH.H2O/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5;;;/h4,6,9H,2-3H2,1H3,(H,10,11);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPZZFYACAZUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)NC=N2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Condensation Reactions: One common method involves the condensation of appropriate starting materials, such as amines and carboxylic acids, under specific reaction conditions.

  • Reduction Reactions: Another approach involves the reduction of precursor compounds to achieve the desired structure.

  • Hydrolysis Reactions: Hydrolysis of esters or amides can also be employed to obtain the target compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes. These processes involve the use of reactors, catalysts, and controlled reaction conditions to ensure high yield and purity. The production process may also include purification steps, such as crystallization and filtration, to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions on its bicyclic framework. Potassium permanganate (KMnO4KMnO_4) in acidic conditions oxidizes the tetrahydro-pyridine ring’s saturated carbon atoms to introduce ketone or hydroxyl groups.

Reagent Conditions Product Yield
KMnO4KMnO_4 (0.1 M)Acidic (H₂SO₄), 60°C, 4hKetone-functionalized derivative72–78%
H2O2H_2O_2Aqueous, RT, 12hEpoxide formation at reactive double bondsN/A

Oxidation typically requires careful pH control to avoid over-oxidation or decomposition of the imidazole ring.

Reduction Reactions

Reduction targets the compound’s carbonyl group or unsaturated bonds. Sodium borohydride (NaBH4NaBH_4) selectively reduces the ester group to a primary alcohol without affecting the imidazole ring.

Reagent Conditions Product Yield
NaBH4NaBH_4 (2 eq)Methanol, 0°C → RT, 2hAlcohol derivative65–70%
LiAlH4LiAlH_4Dry THF, reflux, 6hComplete reduction to amine-alcohol85%

The dihydrochloride form enhances solubility in polar solvents, facilitating homogeneous reaction conditions .

Substitution Reactions

The ester group (COOCH3COOCH_3) and nitrogen atoms in the imidazole ring participate in nucleophilic substitutions. Amines or thiols replace the methoxy group under basic conditions.

Nucleophile Base Conditions Product
EthylamineEt3NEt_3NDMF, 80°C, 8hAmide derivative
ThiophenolK2CO3K_2CO_3Acetonitrile, RT, 24hThioester analogue

Substitution at the imidazole nitrogen requires harsher conditions (e.g., alkylation with iodomethane in NaHNaH/THF).

Salt-Formation and Stability

The dihydrochloride hydrate form undergoes reversible dissociation in aqueous media:

Compound\cdotp2HCl\cdotpH₂OCompound+2HCl+H₂O\text{Compound·2HCl·H₂O} \rightleftharpoons \text{Compound} + 2\text{HCl} + \text{H₂O}

This equilibrium affects reactivity in protic solvents, with HCl acting as a catalyst in some acid-mediated reactions .

Thermal Decomposition

Above 200°C, the compound decomposes via:

  • Decarboxylation of the ester group.

  • Degradation of the imidazole ring into smaller amines and CO₂ .

Key Reactivity Insights:

  • Solvent Dependence : Reactions in aprotic solvents (e.g., THF, DMF) favor nucleophilic substitutions, while aqueous conditions promote oxidation.

  • Steric Effects : The bicyclic structure imposes steric hindrance, slowing reactions at the pyridine ring’s bridgehead positions.

  • pH Sensitivity : Acidic conditions stabilize the protonated imidazole ring but may hydrolyze the ester group over time .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate has shown promise in several areas of medicinal chemistry:

  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various bacteria and fungi.
  • Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease

A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to amyloid-beta toxicity. Results indicated that treatment with methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate significantly reduced cell death and oxidative stress markers compared to untreated controls.

Material Science Applications

In addition to medicinal uses, this compound is being explored in material sciences:

  • Polymer Chemistry : Its unique structure allows for incorporation into polymer matrices to enhance mechanical properties and thermal stability.
  • Catalysis : The imidazo structure can serve as a ligand in coordination chemistry and catalysis.

Mechanism of Action

The mechanism by which methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Purity Applications/Notes
Target Compound 82523-06-6 (free base) C₈H₁₅Cl₂N₃O₃ 272.126 Methyl ester, dihydrochloride, hydrate 95% GPCR/ion channel research
(S)-Enantiomer 114786-39-9 C₈H₁₃Cl₂N₃O₂ 254.11 Stereospecific (S)-configuration, anhydrous dihydrochloride ≥97% High-purity enantiomer for targeted drug design
4-(2,3,4-Trimethoxyphenyl) Derivative 924829-09-4 C₁₇H₂₂ClN₃O₅ 367.83 Trimethoxyphenyl group at position 4 N/A Enhanced lipophilicity for CNS-targeting studies
5-Methyl Derivative N/A C₇H₁₄Cl₂N₃ 214.09 Methyl group at position 5, dihydrochloride hydrate N/A Simplified structure for SAR studies
3-Phenylmethyl Derivative 114788-05-5 C₁₄H₁₇Cl₂N₃O₂ 330.21 Phenylmethyl group at position 3 N/A Increased steric bulk for receptor selectivity

Key Differences

Stereochemistry : The (S)-enantiomer (CAS 114786-39-9) has a defined stereocenter, unlike the racemic target compound. This impacts binding affinity in chiral environments like enzyme active sites .

The 3-phenylmethyl variant (CAS 114788-05-5) adds steric hindrance, which may reduce off-target interactions in receptor binding assays .

Solubility and Stability :

  • The hydrate form of the target compound improves aqueous solubility compared to anhydrous analogs like the (S)-enantiomer .
  • Derivatives without ester groups (e.g., 5-methyl ) show reduced polarity, affecting pharmacokinetic profiles .

Research Findings and Trends

  • GPCR Modulation: The target compound’s imidazo[4,5-c]pyridine scaffold mimics endogenous ligands for angiotensin II receptors, making it a precursor for antihypertensive agents .
  • Enantiomer-Specific Activity : The (S)-enantiomer shows 10-fold higher binding affinity to AT₁ receptors compared to the (R)-form in preclinical models .
  • Thermal Stability : Hydrated forms (e.g., CAS 5549-58-6) exhibit decomposition above 135°C, whereas anhydrous salts (e.g., CAS 114786-39-9) are stable up to 150°C .

Biological Activity

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate (CAS No. 82523-06-6) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H11N3O2·2HCl·H2O
  • Molecular Weight : 233.13 g/mol
  • Purity : ≥ 95%
  • Physical Form : Solid

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. For example, compounds similar to methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine have shown cytotoxic effects in various cancer cell lines. A study indicated that derivatives exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to conventional drugs like bleomycin .

StudyCell LineResult
FaDu (hypopharyngeal)Enhanced cytotoxicity compared to bleomycin
Various cancer modelsInduction of apoptosis

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. This inhibition contributes to increased levels of acetylcholine in the brain, enhancing cognitive function .

3. Anti-inflammatory Activity

Imidazo[4,5-c]pyridine derivatives have been reported to exhibit anti-inflammatory properties by modulating pathways involved in inflammation. The presence of a nitrogen atom in the structure is crucial for its interaction with biological targets related to inflammation and cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of AChE and BuChE.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Modulation of Protein Interactions : The three-dimensional structure enhances binding affinity to protein targets involved in cancer and inflammation.

Case Studies

  • Cytotoxicity Evaluation : In a study involving various derivatives of imidazo[4,5-c]pyridine, methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine was shown to induce significant apoptosis in cancer cell lines through mitochondrial pathways .
  • Neuroprotective Study : A derivative was tested for its effect on cognitive decline in animal models of Alzheimer’s disease. The results indicated improved memory retention and reduced neuroinflammation markers after treatment with the compound .

Q & A

Q. Validation Methods :

  • Spectroscopy : ¹H/¹³C NMR to confirm hydrogen/carbon environments (e.g., shifts for aromatic protons at δ 7.2–8.5 ppm and ester carbonyl at ~170 ppm) .
  • Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., [M+H]+ calculated within ±0.001 Da) .
  • Elemental Analysis : Confirmation of hydrate stoichiometry via CHN analysis.

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:
Based on safety data for analogous compounds (e.g., hydrochlorides and hydrates):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of fine particles (H335 risk) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis or deliquescence .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced: How should researchers design stability studies to evaluate this compound under physiological conditions?

Answer:
Experimental Design :

  • Variables : pH (1.2–7.4), temperature (25–37°C), and ionic strength (0.1–0.15 M NaCl) to simulate gastric/plasma environments .
  • Time Points : Analyze degradation at 0, 1, 3, 7, and 14 days using HPLC or LC-MS .
  • Control Groups : Include anhydrous and non-hydrated analogs to isolate hydration effects.

Q. Data Interpretation :

  • Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics.
  • Identification of Byproducts : Use tandem MS to characterize degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Advanced: How can discrepancies in reported pharmacological activities of similar compounds guide mechanistic studies for this derivative?

Answer:
Contradictions in activity data (e.g., enzyme inhibition vs. no effect) may arise from:

  • Structural Variability : Substituent positioning (e.g., methyl vs. phenyl groups) altering target binding .
  • Assay Conditions : Differences in pH, co-solvents (e.g., DMSO concentration), or cell line selection .

Q. Resolution Strategies :

  • Dose-Response Profiling : Test across a broad concentration range (nM–mM) to identify non-linear effects.
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) .

Advanced: What environmental fate studies are relevant for assessing ecotoxicological risks of this compound?

Answer:
Methodology Adapted from Environmental Chemistry Guidelines :

  • Abiotic Studies :
    • Hydrolysis : Monitor degradation in aqueous buffers at pH 4–8.
    • Photolysis : Expose to UV-Vis light (290–700 nm) to simulate solar irradiation.
  • Biotic Studies :
    • Microbial Degradation : Use activated sludge models to assess biodegradation half-life (t₁/₂).
    • Bioaccumulation : Measure log P (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk.

Q. Analytical Tools :

  • LC-QTOF-MS : Quantify parent compound and metabolites in environmental matrices (soil, water).
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) using structural descriptors .

Basic: What chromatographic methods are optimal for purity analysis of this compound?

Answer:

  • HPLC Conditions :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 30 min).
    • Detection: UV at 254 nm; retention time ~12–15 min .
  • Impurity Profiling : Use charged aerosol detection (CAD) for non-UV-active impurities (e.g., inorganic salts) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:
In Silico Workflow :

Docking Studies : Use AutoDock Vina to model binding to imidazoline receptors (e.g., I1R), focusing on hydrogen bonds with the carboxylate group .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

Pharmacophore Mapping : Identify critical features (e.g., hydrophobic methyl groups, hydrogen bond acceptors) using Schrödinger’s Phase .

Validation : Compare predicted IC50 values with experimental enzyme inhibition data .

Basic: What spectroscopic techniques differentiate the hydrate form from anhydrous analogs?

Answer:

  • FT-IR : O-H stretching vibrations at 3200–3600 cm⁻¹ for water of crystallization .
  • TGA/DSC : Weight loss at 100–120°C corresponds to water release (~1 equivalent) .
  • PXRD : Distinct diffraction peaks (e.g., 2θ = 10.5°, 15.2°) confirm crystalline hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.